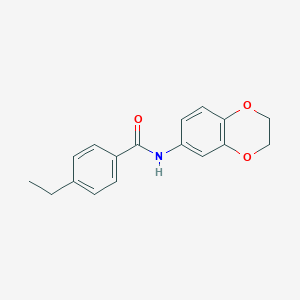![molecular formula C22H17N3O4S2 B505580 N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B505580.png)
N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide is a complex organic compound that features a benzofuran core, a thiophene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the thiophene moiety, and the attachment of various functional groups. Common synthetic methods include:
Formation of Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of Thiophene Moiety: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Functional Group Attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide is unique due to its combination of a benzofuran core and a thiophene moiety, along with various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17N3O4S2 |
|---|---|
Molecular Weight |
451.5g/mol |
IUPAC Name |
N-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17N3O4S2/c1-28-17-12-14(8-9-15(17)24-21(27)19-7-4-10-31-19)23-22(30)25-20(26)18-11-13-5-2-3-6-16(13)29-18/h2-12H,1H3,(H,24,27)(H2,23,25,26,30) |
InChI Key |
NORMHYNYEIWIDL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B505498.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B505499.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B505500.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B505501.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505502.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B505503.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B505505.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B505506.png)
![4-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B505507.png)
![4-cyano-2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B505508.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505513.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505514.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505517.png)
